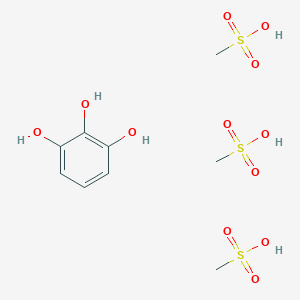
4-beta-Carboxymethyl-(-)-epicatechin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-beta-Carboxymethyl-(-)-epicatechin is a bioactive flavan-3-ol, a type of flavonoid commonly found in various plants. This compound has garnered significant interest due to its potential health benefits, particularly in the field of bone health and osteoprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta-Carboxymethyl-(-)-epicatechin involves several steps. One common method starts with the extraction of epicatechin from natural sources, followed by carboxymethylation. The reaction conditions typically involve the use of a base such as sodium hydroxide and a carboxymethylating agent like chloroacetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective carboxymethylation at the 4-beta position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-beta-Carboxymethyl-(-)-epicatechin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted flavonoid compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its osteoprotective properties and potential use in treating bone-related disorders.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at improving bone health.
Mécanisme D'action
The mechanism of action of 4-beta-Carboxymethyl-(-)-epicatechin involves its interaction with various molecular targets and pathways:
Osteoprotective Effects: The compound stimulates osteoblastic activity and inhibits osteoclastic activity, leading to improved bone density and strength.
Molecular Targets: It selectively activates estrogen receptor alpha (ERα) but not estrogen receptor beta (ERβ), leading to the transcription of genes involved in bone formation.
Pathways Involved: The compound modulates signaling pathways such as the Wnt/β-catenin pathway, which is crucial for bone metabolism.
Comparaison Avec Des Composés Similaires
4-beta-Carboxymethyl-(-)-epicatechin is unique compared to other similar compounds due to its specific structural modifications and biological activities. Similar compounds include:
Epicatechin: A flavan-3-ol with similar but less potent osteoprotective effects.
Epiafzelechin: Another flavan-3-ol with comparable biological activities but different structural features.
Catechin: A related flavonoid with broader applications but differing in specific health benefits.
Propriétés
Numéro CAS |
126655-10-5 |
|---|---|
Formule moléculaire |
C17H16O8 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
2-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydrochromen-2-yl]acetic acid |
InChI |
InChI=1S/C17H16O8/c18-9-4-12(20)10-6-15(22)17(7-16(23)24,25-14(10)5-9)8-1-2-11(19)13(21)3-8/h1-5,15,18-22H,6-7H2,(H,23,24) |
Clé InChI |
QWYWQMMZJQSQDR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)(CC(=O)O)C3=CC(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


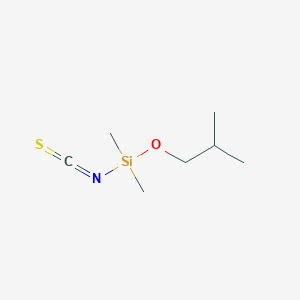


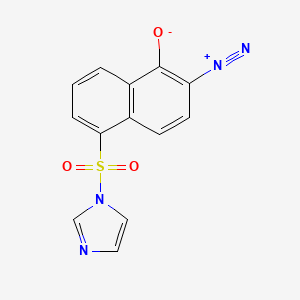
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
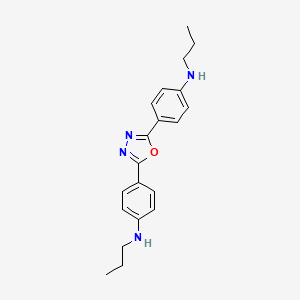
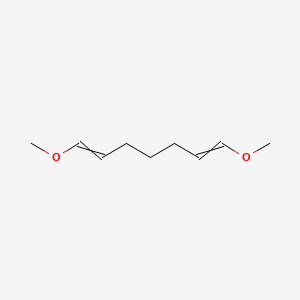
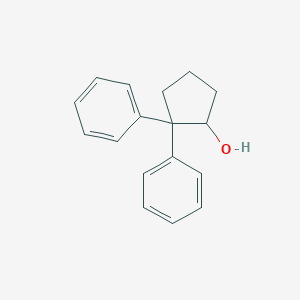

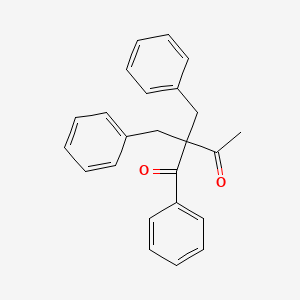
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)


